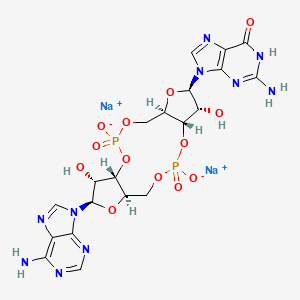

cGAMP disodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H22N10Na2O13P2 |

|---|---|

Molecular Weight |

718.4 g/mol |

IUPAC Name |

disodium;2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |

InChI |

InChI=1S/C20H24N10O13P2.2Na/c21-14-8-15(24-3-23-14)29(4-25-8)18-10(31)12-6(40-18)1-38-45(36,37)43-13-7(2-39-44(34,35)42-12)41-19(11(13)32)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);;/q;2*+1/p-2/t6-,7-,10-,11-,12-,13-,18-,19-;;/m1../s1 |

InChI Key |

MFPHQIYDBUVTRL-DQNSRKNCSA-L |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of cGAMP: A Technical Guide to a Pivotal Second Messenger in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system serves as the first line of defense against invading pathogens. A critical function of this system is the ability to detect molecular patterns associated with microbial invaders or cellular distress. The presence of DNA in the cytoplasm, a cellular compartment where it is normally absent, is a potent danger signal that triggers a robust immune response, primarily through the production of type I interferons (IFNs).[1][2] For years, the precise molecular link between the sensing of cytosolic DNA and the induction of interferons was a critical missing piece of the puzzle. This guide details the seminal discovery of cyclic GMP-AMP (cGAMP) as the endogenous second messenger that bridges this gap, focusing on the core experimental methodologies and quantitative data that underpinned this landmark finding.

The journey to uncover cGAMP began with the identification of the Stimulator of Interferon Genes (STING), an endoplasmic reticulum (ER)-resident protein essential for the IFN response to cytosolic DNA.[1] It was clear that an upstream sensor must detect the DNA and relay a signal to STING. This led to the identification of cyclic GMP-AMP synthase (cGAS) as the direct cytosolic DNA sensor.[3][4] Upon binding to double-stranded DNA (dsDNA), cGAS undergoes a conformational change and enzymatic activation.[1][5] The groundbreaking discovery, elucidated by the laboratory of Zhijian "James" Chen and others around 2013, was that activated cGAS synthesizes a novel cyclic dinucleotide, cGAMP, from ATP and GTP.[3][6] This molecule, specifically 2',3'-cGAMP, then binds to and activates STING, initiating a signaling cascade that culminates in the transcription of type I IFN and other inflammatory genes.[1][4][6]

The cGAS-STING Signaling Pathway

The activation of the cGAS-STING pathway is a sequential and highly regulated process. It begins with the detection of dsDNA in the cytoplasm, which can originate from DNA viruses, retroviruses, intracellular bacteria, or even damaged self-DNA from the mitochondria or nucleus.[1][7]

-

DNA Sensing by cGAS : In its inactive state, cGAS exists as a monomer.[5] Upon encountering dsDNA, cGAS binds to the sugar-phosphate backbone in a sequence-independent manner.[5][8] This binding event induces cGAS to form a 2:2 dimer-of-dimers complex with the DNA.[8]

-

cGAMP Synthesis : The dimerization and conformational change create an active catalytic pocket.[1][5] cGAS then utilizes ATP and GTP as substrates to synthesize 2',3'-cGAMP.[1][9] This reaction is unique in that it forms both a 2'-5' and a 3'-5' phosphodiester bond, creating the specific isomer that is a potent activator of STING.[4][10]

-

STING Activation : The newly synthesized 2',3'-cGAMP acts as a second messenger, diffusing from cGAS to the ER membrane where it binds to the ligand-binding domain of a STING dimer.[1][7]

-

Conformational Change and Trafficking : cGAMP binding locks STING in a closed, active conformation. This triggers STING's translocation from the ER to the Golgi apparatus.[7][11][12]

-

Downstream Signaling : In the Golgi, the activated STING complex recruits and activates TANK-binding kinase 1 (TBK1).[1][11] TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).

-

Gene Transcription : Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to IFN-stimulated response elements (ISREs) in the promoter regions of genes encoding type I interferons (e.g., IFN-β) and other inflammatory cytokines.[1][11]

Key Experimental Protocols

The discovery of cGAMP was the result of meticulous biochemical and analytical techniques. Below are summarized protocols for the pivotal experiments.

Biochemical Purification of the STING Activator

This workflow was central to identifying the unknown second messenger produced in response to cytosolic DNA.

Methodology:

-

Cell Stimulation: Large-scale cultures of HEK293T cells were stimulated by transfection with herring testis DNA to induce the production of the unknown signaling molecule.[3]

-

Lysate Preparation: Cells were harvested and lysed. The cytosolic extracts were subjected to heat inactivation (95°C) to denature proteins, followed by high-speed centrifugation to pellet debris. The supernatant contained the heat-stable, small-molecule messenger.[3]

-

Chromatographic Fractionation: The supernatant was subjected to sequential chromatographic steps, including anion-exchange chromatography and reverse-phase high-performance liquid chromatography (HPLC), to separate the components.[3]

-

Activity-Guided Assay: Each fraction was tested for its ability to activate STING. This was typically done by adding the fraction to digitonin-permeabilized cells (which allows small molecules to enter) and measuring the phosphorylation of IRF3 or STING via Western blot.[13]

-

Identification of Active Fractions: Fractions that induced robust IRF3 phosphorylation were pooled for further purification and structural analysis.

Structural Elucidation by Mass Spectrometry

Once a highly purified active fraction was obtained, its molecular identity was determined.

Methodology:

-

High-Resolution Mass Spectrometry (MS): The purified molecule was analyzed by high-resolution MS to determine its accurate molecular weight and elemental composition. This provided the chemical formula C₂₀H₂₄N₁₀O₁₃P₂.[14][15]

-

Tandem Mass Spectrometry (MS/MS): To determine the connectivity of the atoms, the molecule was subjected to tandem MS (MS/MS). In this technique, the parent ion is isolated and fragmented, and the masses of the resulting fragment ions are measured.[16][17] The fragmentation pattern revealed the presence of adenosine and guanosine moieties linked by two phosphate groups.

-

Enzymatic Digestion: The purified compound was treated with specific enzymes, such as phosphodiesterases, and the products were analyzed by MS. This helped confirm the cyclic dinucleotide structure.[4]

-

Nuclear Magnetic Resonance (NMR): NMR spectroscopy was used as an orthogonal method to definitively establish the complete chemical structure, including the unique 2'-5' phosphodiester linkage that distinguishes it from other cyclic dinucleotides.[4]

In Vitro Reconstitution of cGAMP Synthesis

To prove that cGAS was the enzyme responsible for synthesizing cGAMP, an in vitro reaction was reconstituted using purified components.

Methodology:

-

Protein Expression and Purification: Recombinant cGAS protein was expressed (e.g., in E. coli) and purified.[18]

-

Reaction Setup: Purified cGAS was incubated in a reaction buffer containing the substrates ATP and GTP, magnesium chloride (a critical cofactor), and a dsDNA activator (e.g., plasmid DNA or synthetic oligonucleotides).[18]

-

Product Analysis: The reaction mixture was analyzed by HPLC or thin-layer chromatography (TLC) to detect the formation of a new product.[19]

-

Confirmation: The product synthesized in vitro was confirmed to be identical to the molecule purified from cell extracts by co-elution in HPLC and by mass spectrometry analysis, thus proving that cGAS is the cGAMP synthase.[3]

Quantitative Data

The discovery and characterization of the cGAMP-STING axis involved precise quantitative measurements that defined the molecular interactions and enzymatic activity.

| Parameter | Description | Value | Species | Method | Reference |

| cGAS-DNA Binding | Dissociation constant (Kd) for cGAS binding to a 36 bp dsDNA. | 87.6 nM | Mouse | Not Specified | [4] |

| DNA Length Requirement | Minimum length of dsDNA required for cGAS activation. | >16 bp | Mouse | In vitro synthesis assay | [4] |

| DNA Length Optimum | dsDNA length for optimal cGAS activity. | ≥36 bp | Mouse | In vitro synthesis assay | [4] |

| cGAMP-STING Binding | Dissociation constant (Kd) for 2',3'-cGAMP binding to the C-terminal domain of STING. | 9.23 nM | Human | Surface Plasmon Resonance (SPR) | [20] |

| cGAS Specific Activity | Specific activity of purified human/scorpion cGAS (thscGAS) in an in vitro synthesis assay. | 0.052 ± 0.014 U mg⁻¹ | Hottentotta hottentotta / Scorpio maurus | HPLC-based assay | [21] |

Note: Binding affinities and enzymatic activities can vary depending on the specific constructs, assay conditions, and species used.

Conclusion and Implications

The discovery of cGAMP as a second messenger and cGAS as its synthase fundamentally reshaped our understanding of innate immunity. It provided a complete molecular pathway from the detection of foreign or misplaced DNA to the powerful antiviral and inflammatory response mediated by type I interferons. This finding has profound implications for both basic research and clinical applications.

For researchers, the cGAS-STING pathway offers a rich area of investigation into host-pathogen interactions, autoimmune diseases (where self-DNA can aberrantly activate the pathway), and cellular senescence. For drug development professionals, the pathway presents a highly attractive target. The development of STING agonists is a major focus in immuno-oncology, as activating this pathway within the tumor microenvironment can drive a potent anti-tumor T-cell response. Conversely, STING inhibitors are being pursued for the treatment of autoimmune conditions like Aicardi-Goutières syndrome and lupus, which are characterized by inappropriate cGAS-STING activation. The detailed experimental and quantitative foundation laid by its discovery continues to guide these critical therapeutic endeavors.

References

- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 2. DSpace [repository.escholarship.umassmed.edu]

- 3. Frontiers | The Cytosolic DNA-Sensing cGAS-STING Pathway in Liver Diseases [frontiersin.org]

- 4. The cGAS-STING pathway for DNA sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 7. dovepress.com [dovepress.com]

- 8. Structural basis for nucleosome-mediated inhibition of cGAS activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. Structural and Functional Analyses of DNA-Sensing and Immune Activation by Human cGAS | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 14. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]

- 15. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 18. The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure of the human cGAS–DNA complex reveals enhanced control of immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

The Central Role of cGAMP Disodium in the cGAS-STING Innate Immunity Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of microbial infections and cellular damage. At the heart of this pathway lies the second messenger, cyclic GMP-AMP (cGAMP), which, in its disodium salt form, is a stable and potent activator of STING. This technical guide provides an in-depth exploration of the role of cGAMP disodium in the cGAS-STING pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the core mechanisms to support researchers and professionals in immunology and drug development.

Introduction to the cGAS-STING Signaling Pathway

The innate immune system serves as the first line of defense against invading pathogens.[1] Pattern recognition receptors (PRRs) are essential to this system, recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) to initiate a protective immune response.[2] The cGAS-STING pathway is a key PRR system that surveys the cellular cytoplasm for the presence of dsDNA.[3][4]

Under normal physiological conditions, DNA is confined to the nucleus and mitochondria.[3] The appearance of DNA in the cytoplasm is a danger signal, indicating a viral or bacterial infection, or cellular stress and damage.[3][5] The cytosolic DNA sensor, cyclic GMP-AMP synthase (cGAS), detects and binds to this misplaced dsDNA.[6][7] This binding event triggers a conformational change in cGAS, activating its enzymatic function to catalyze the synthesis of 2’3′-cyclic GMP-AMP (2’3′-cGAMP) from ATP and GTP.[2][6][7]

This newly synthesized cGAMP then functions as a second messenger, binding to the STING protein, an adaptor protein located on the endoplasmic reticulum (ER).[1][6] The binding of cGAMP induces a significant conformational change in the STING dimer, leading to its activation and translocation from the ER to the Golgi apparatus.[8][9] This initiates a downstream signaling cascade, primarily through the recruitment and activation of TANK-binding kinase 1 (TBK1).[2] TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[2][3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β) and other inflammatory cytokines.[2][3][6] This potent antiviral and inflammatory response helps to clear the infection and signal to neighboring cells.

This compound: The Endogenous STING Agonist

The endogenously produced cGAMP is a noncanonical cyclic dinucleotide with a unique phosphodiester linkage pattern: one 2'-5' linkage and one 3'-5' linkage (cyclic [G(2',5')pA(3',5')p]).[5][7] This structural feature is crucial for its high-affinity binding to STING.[7][10] Commercially available cGAMP is often supplied as a more stable disodium salt for research and therapeutic development.

Mechanism of STING Activation by cGAMP

The binding of cGAMP to the STING dimer is a highly specific interaction that induces a dramatic conformational change.[10] This "closed" conformation is essential for STING activation and the recruitment of downstream signaling molecules like TBK1.[11] The unique 2'-5' linkage in endogenous cGAMP allows it to bind with significantly higher affinity than canonical 3'-5' linked cyclic dinucleotides produced by bacteria, making it a much more potent activator of the human STING protein.[7][12]

Quantitative Data on cGAMP-STING Interaction

The following table summarizes key quantitative data related to the interaction of cGAMP with STING and the subsequent activation of the signaling pathway.

| Parameter | Value | Species | Method | Reference |

| Binding Affinity (Kd) of 2'3'-cGAMP to STING | ~4 nM - 4.6 nM | Human | Isothermal Titration Calorimetry (ITC) | [10][12] |

| 0.1 - 0.3 µM | Human (R232 allele) | Isothermal Titration Calorimetry (ITC) | [11] | |

| 2.5 - 5.4 µM | Human (H232 allele) | Isothermal Titration Calorimetry (ITC) | [11] | |

| Binding Affinity (Kd) of c-di-GMP to STING | >1 µM (~300-fold weaker than 2'3'-cGAMP) | Human | Isothermal Titration Calorimetry (ITC) | [7][12] |

| Minimal dsDNA length for cGAS activation | 36-45 bp | Murine/Human | In vitro assays | [7] |

| Optimal dsDNA length for cGAS activation | > 36 bp | Murine | In vitro assays | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cGAS-STING pathway.

In Vitro STING Activation Assay in Cell Lines

This protocol describes the stimulation of the cGAS-STING pathway in cultured cells using dsDNA transfection.[13]

Materials:

-

Mouse Embryonic Fibroblasts (MEFs) or other suitable cell lines (e.g., THP-1, HEK293T)

-

Complete DMEM medium (supplemented with 10% FBS, 1% Penicillin/Streptomycin, 1% L-Glutamine)

-

Synthetic single-stranded DNA (ssDNA) oligonucleotides (sequence-independent)

-

Annealing buffer (10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA)

-

Transfection reagent (e.g., Lipofectamine 2000, jetPRIME®)

-

Opti-MEM® I Reduced Serum Medium

-

Phosphate-buffered saline (PBS)

-

Reagents for Western Blotting and RT-qPCR

Procedure:

-

Preparation of dsDNA probes:

-

Resuspend complementary ssDNA oligos in annealing buffer to a final concentration of 100 µM.

-

Mix equal volumes of the complementary ssDNA oligos.

-

Anneal the ssDNA by heating at 95°C for 5 minutes, then slowly cooling to room temperature.

-

-

Cell Seeding:

-

The day before transfection, seed MEFs in 12-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

-

Transfection:

-

On the day of transfection, replace the cell culture medium with fresh, pre-warmed complete medium.

-

For each well, dilute 1 µg of the annealed dsDNA into 100 µL of Opti-MEM®.

-

In a separate tube, dilute 2 µL of Lipofectamine 2000 into 100 µL of Opti-MEM® and incubate for 5 minutes at room temperature.

-

Combine the diluted DNA and diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

-

Add the 200 µL DNA-lipid complex dropwise to the cells.

-

-

Incubation and Analysis:

-

Incubate the cells for 6-24 hours at 37°C in a CO2 incubator.

-

After incubation, harvest the cells for downstream analysis.

-

Western Blot: Lyse the cells and perform Western blotting to detect the phosphorylation of STING, TBK1, and IRF3.

-

RT-qPCR: Isolate total RNA and perform RT-qPCR to measure the mRNA levels of target genes such as IFNB1, CXCL10, and ISG15.[14]

-

-

cGAMP Quantification by ELISA

This protocol outlines the quantification of 2'3'-cGAMP in cell lysates or tissue culture media using a competitive ELISA kit.[15][16][17]

Materials:

-

2'3'-cGAMP ELISA Kit (e.g., from Cayman Chemical or Arbor Assays)

-

Cell lysates or tissue culture media samples

-

Microplate reader capable of measuring absorbance at 450 nm

-

Orbital shaker

Procedure:

-

Standard Preparation:

-

Prepare a serial dilution of the provided 2'3'-cGAMP standard according to the kit manufacturer's instructions to generate a standard curve.[16]

-

-

Sample Preparation:

-

Prepare cell lysates or collect tissue culture media. If necessary, dilute the samples to fall within the dynamic range of the assay.

-

-

Assay Procedure (example):

-

Add 50 µL of standards or samples to the appropriate wells of the antibody-coated microplate.

-

Add 25 µL of 2'3'-cGAMP-HRP tracer to each well.

-

Add 25 µL of the polyclonal antiserum to each well (except for the non-specific binding wells).

-

Incubate the plate on an orbital shaker for 2 hours at room temperature.

-

Wash the plate four times with the provided wash buffer.

-

Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes at room temperature.

-

Add 50 µL of stop solution to each well.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of 2'3'-cGAMP in the samples by interpolating their absorbance values from the standard curve.

-

IRF3 Activation Luciferase Reporter Assay

This protocol measures the activation of the IRF3 transcription factor following STING pathway stimulation using a luciferase reporter gene.[18][19]

Materials:

-

HEK293T cells

-

Complete DMEM medium

-

IFN-β promoter-luciferase reporter plasmid (e.g., pIFNβ-Luc) or ISRE-luciferase reporter plasmid (e.g., pISRE-Luc)

-

Renilla luciferase control plasmid (e.g., pRL-TK) for normalization

-

Transfection reagent (e.g., Lipofectamine 2000)

-

This compound salt

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding:

-

The day before transfection, seed HEK293T cells in a 24-well plate at a density of 2 x 10^5 cells per well.[20]

-

-

Co-transfection:

-

Co-transfect the cells with the IFN-β or ISRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Stimulation:

-

24 hours post-transfection, stimulate the cells with varying concentrations of this compound salt for 6-18 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS and lyse them using the passive lysis buffer from the Dual-Luciferase® Reporter Assay System.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the concentration of cGAMP to determine the dose-response relationship.

-

Visualizing the cGAS-STING Pathway and Experimental Workflows

The cGAS-STING Signaling Pathway

Caption: The cGAS-STING signaling cascade from cytosolic DNA sensing to Type I Interferon gene expression.

Experimental Workflow for In Vitro STING Activation

Caption: A typical experimental workflow for inducing and assessing cGAS-STING pathway activation in vitro.

Logical Relationship of cGAMP in Innate Immunity

References

- 1. annualreviews.org [annualreviews.org]

- 2. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 4. Control of innate immunity by the cGAS-STING pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pivotal Roles of cGAS-cGAMP Signaling in Antiviral Defense and Immune Adjuvant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. The cGAS-STING pathway for DNA sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Structure-Function Analysis of STING Activation by c[G(2′,5′)pA(3′,5′)p] and Targeting by Antiviral DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. axonmedchem.com [axonmedchem.com]

- 13. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. arborassays.com [arborassays.com]

- 16. interchim.fr [interchim.fr]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]

- 20. Toll-like receptor 3-mediated activation of NF-κB and IRF3 diverges at Toll-IL-1 receptor domain-containing adapter inducing IFN-β - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of STING Activation by cGAMP Disodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the activation of the Stimulator of Interferon Genes (STING) protein by its endogenous ligand, cyclic GMP-AMP (cGAMP). The activation of the cGAS-STING pathway is a critical component of the innate immune system's response to cytosolic DNA, playing a pivotal role in host defense against pathogens and in anti-tumor immunity.

cGAMP Binding and STING Conformational Dynamics

The initiation of STING signaling is contingent upon the direct binding of cGAMP to the STING protein, which resides on the endoplasmic reticulum (ER) membrane.[1][2] In its inactive state, STING exists as a dimer with an "open" conformation.[3] The binding of cGAMP, a cyclic dinucleotide produced by cGAS upon sensing cytosolic DNA, induces a significant conformational change in the STING dimer.[3][4][5][6] This change involves the closing of the ligand-binding domain, creating a more compact structure.[3][7][8][9] This conformational shift is a prerequisite for all subsequent downstream signaling events.

The binding affinity of cGAMP for STING is a key determinant of the potency of the immune response. Various biophysical techniques have been employed to quantify this interaction, with Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) being the most prominent.

Quantitative Analysis of cGAMP-STING Interaction

The following table summarizes the dissociation constants (KD) for the interaction between cGAMP and STING variants from different studies. A lower KD value indicates a higher binding affinity.

| STING Variant | Ligand | Method | Dissociation Constant (KD) (µM) | Reference |

| Human STING (hSTING)H232 | c[G(2′,5′)pA(3′,5′)p] | ITC | 5.3 | [7] |

| Human STING (hSTING)R232 | c[G(2′,5′)pA(3′,5′)p] | ITC | 0.11 | [7] |

| Human STING (hSTING)A230/R232 | c[G(2′,5′)pA(3′,5′)p] | ITC | 0.16 | [7] |

| Mouse STING (mSting)A231 | c[G(2′,5′)pA(3′,5′)p] | ITC | 0.34 | [7] |

| Human STING (hSTING) | cGAMP | SPR | 0.543 | [10] |

| Human STING (hSTING) | Compound 8d (cGAMP analog) | SPR | 0.038 | [10] |

STING Oligomerization and Translocation

The cGAMP-induced conformational change exposes a polymerization interface on the STING dimer.[11] This leads to the formation of higher-order STING oligomers.[11][12][13][14] This oligomerization process is a critical step for the recruitment and activation of downstream signaling components.[13][14][15]

Once oligomerized, the STING complex translocates from the ER to the Golgi apparatus.[1][16][17][18] This trafficking is a crucial spatiotemporal regulatory step in the signaling cascade.

References

- 1. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the prerequisite and consequence of STING downstream signalosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. dovepress.com [dovepress.com]

- 7. Structure-Function Analysis of STING Activation by c[G(2′,5′)pA(3′,5′)p] and Targeting by Antiviral DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular basis for the specific recognition of the metazoan cyclic GMP-AMP by the innate immune adaptor protein STING - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis and Biological Evaluation of (2',5' and 3'5'-Linked) cGAMP Analogs that Activate Stimulator of Interferon Genes (STING) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Oligomerization of STING and Chemical Regulatory Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Structural basis of STING binding with and phosphorylation by TBK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Research Advances in How the cGAS-STING Pathway Controls the Cellular Inflammatory Response [frontiersin.org]

Endogenous Production of cGAMP in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic GMP-AMP (cGAMP) has emerged as a critical second messenger in the innate immune system of mammalian cells. Its endogenous production, primarily by the enzyme cyclic GMP-AMP synthase (cGAS), is a key event in the recognition of cytosolic DNA, a danger signal associated with pathogen infection and cellular damage. This technical guide provides an in-depth overview of the core principles of endogenous cGAMP production, the intricacies of the cGAS-STING signaling pathway, and detailed methodologies for its study. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to investigate this pivotal pathway and its therapeutic potential.

Introduction

The innate immune system provides the first line of defense against invading pathogens. A key mechanism in this response is the detection of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs). Cytosolic DNA, arising from viral or bacterial infections, or from cellular stress and damage, is a potent activator of innate immunity. The primary sensor for cytosolic DNA in mammalian cells is cyclic GMP-AMP synthase (cGAS).[1] Upon binding to double-stranded DNA (dsDNA), cGAS undergoes a conformational change and catalyzes the synthesis of 2’3′-cGAMP from ATP and GTP.[2][3] This cyclic dinucleotide then acts as a second messenger, binding to and activating the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum (ER).[2] Activation of STING initiates a downstream signaling cascade, culminating in the production of type I interferons (IFNs) and other inflammatory cytokines that orchestrate an antiviral and anti-proliferative cellular state.[4] Given its central role in immunity, the cGAS-STING pathway is a key area of research for the development of novel therapeutics for infectious diseases, autoimmune disorders, and cancer.

The cGAS-STING Signaling Pathway

The canonical cGAS-STING signaling pathway is a multi-step process involving enzymatic activity, protein trafficking, and post-translational modifications.

cGAS Activation and cGAMP Synthesis

cGAS is a ubiquitously expressed enzyme that resides in the cytoplasm.[5] In its inactive state, cGAS is a monomer. Upon binding to dsDNA in a sequence-independent manner, cGAS dimerizes, which is essential for its enzymatic activity.[4] The activated cGAS dimer then utilizes ATP and GTP as substrates to synthesize 2’3′-cGAMP, a molecule with a unique phosphodiester linkage.[3]

STING Activation and Downstream Signaling

cGAMP produced by cGAS diffuses through the cytoplasm and binds to the dimeric STING protein on the ER membrane.[2] This binding induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[5][6] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[7] TBK1, in turn, phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).[8] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.[8][9]

Regulation of the cGAS-STING Pathway

The cGAS-STING pathway is tightly regulated to prevent aberrant activation by self-DNA, which could lead to autoimmune diseases. Regulation occurs at multiple levels, including post-translational modifications of both cGAS and STING, such as ubiquitination and phosphorylation, which can either enhance or inhibit signaling.

Quantitative Analysis of Endogenous cGAMP

The accurate quantification of endogenous cGAMP is crucial for studying the dynamics of cGAS-STING pathway activation. Several methods have been developed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard for its sensitivity and specificity.

| Cell Type | Condition | cGAMP Concentration (nM) | Reference |

| L929 cells | Transfected with HT-DNA | >10 (induces robust IFNβ RNA) | [2] |

| THP-1 cells | Infected with HSV-1 or Vaccinia virus | Activity detected | [10] |

| 293T cGAS ENPP1-/- cells | Basal | ~100 (intracellular) | [11] |

| 293T cGAS ENPP1-/- cells | Basal | ~10 (extracellular) | [11] |

| THP-1 cells | Transfected with 4,003 bp dsDNA (0.167 µg/ml) | ~1.5 | [12] |

| THP-1 cells | Transfected with 94 bp dsDNA (0.167 µg/ml) | Below detection limit | [12] |

Table 1: Quantified Endogenous cGAMP Levels in Mammalian Cells. This table summarizes reported concentrations of endogenous cGAMP in different cell lines under various stimulatory conditions.

Experimental Protocols

This section provides detailed protocols for key experiments used to study the endogenous production of cGAMP and the activation of the cGAS-STING pathway.

Quantification of cGAMP by HPLC-Coupled Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from a method for quantifying cGAMP in virus-infected human myeloid cells.[13]

Materials:

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Internal standard (e.g., 13C10,15N5-cGAMP)

-

Cell scrapers

-

Microcentrifuge tubes

-

High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer

Procedure:

-

Cell Lysis and Extraction:

-

Culture cells to the desired density and treat as required (e.g., infect with virus, transfect with DNA).

-

Wash cells twice with ice-cold PBS.

-

Add 500 µL of ice-cold 80% methanol/20% water to each well of a 6-well plate.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Add the internal standard to each sample.

-

Vortex vigorously for 1 minute.

-

Incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable volume of LC-MS grade water.

-

Inject the sample onto the HPLC-MS/MS system.

-

Separate cGAMP from other cellular components using a suitable HPLC column (e.g., a C18 column) and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify cGAMP and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Generate a standard curve using known concentrations of cGAMP to quantify the amount in the samples.

-

In Vitro cGAS Activity Assay

This protocol allows for the direct measurement of cGAS enzymatic activity.

Materials:

-

Recombinant human cGAS protein

-

dsDNA (e.g., herring testis DNA or a long PCR product)

-

ATP and GTP

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM NaCl, 5 mM MgCl2)

-

Stop solution (e.g., 0.5 M EDTA)

-

Method for cGAMP detection (e.g., LC-MS/MS or a commercially available ELISA kit)

Procedure:

-

Set up the reaction by combining the reaction buffer, ATP, GTP, and dsDNA in a microcentrifuge tube.

-

Initiate the reaction by adding recombinant cGAS protein.

-

Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding the stop solution.

-

Quantify the amount of cGAMP produced using a suitable detection method.

Western Blot for STING and TBK1 Phosphorylation

This protocol is used to assess the activation of STING and its downstream kinase TBK1.[7][8]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STING (e.g., Ser366), anti-STING, anti-phospho-TBK1 (e.g., Ser172), anti-TBK1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis:

-

Treat cells as required and wash with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

RT-qPCR for IFN-β mRNA Expression

This protocol measures the transcriptional upregulation of IFN-β, a key downstream target of the cGAS-STING pathway.[9][10]

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Primers for IFN-β and a housekeeping gene (e.g., GAPDH or ACTB)

-

Real-time PCR system

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Treat cells as required and extract total RNA using a commercial kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR:

-

Set up the qPCR reactions by combining the cDNA, qPCR master mix, and forward and reverse primers for both IFN-β and the housekeeping gene.

-

Run the qPCR program on a real-time PCR system.

-

Analyze the data using the ΔΔCt method to determine the relative expression of IFN-β mRNA, normalized to the housekeeping gene.

-

Visualizations of Signaling Pathways and Workflows

Caption: The cGAS-STING signaling pathway.

Caption: Workflow for cGAMP quantification by LC-MS/MS.

Caption: Workflow for Western blot analysis of STING and TBK1 phosphorylation.

Pharmacological Modulation of the cGAS-STING Pathway

The development of small molecule inhibitors and agonists of the cGAS-STING pathway is an active area of research with significant therapeutic potential.

-

cGAS Inhibitors: These molecules aim to block the production of cGAMP, thereby preventing the activation of STING. They are being investigated for the treatment of autoimmune diseases where the pathway is aberrantly activated by self-DNA.[14]

-

STING Agonists: These compounds directly activate STING, mimicking the effect of cGAMP. They have shown promise as cancer immunotherapies by stimulating an anti-tumor immune response.

Conclusion

The endogenous production of cGAMP by cGAS in response to cytosolic DNA is a fundamental process in mammalian innate immunity. The cGAS-STING pathway plays a critical role in host defense against pathogens and in the surveillance of cellular integrity. A thorough understanding of this pathway, facilitated by the robust experimental protocols outlined in this guide, is essential for researchers and drug developers seeking to harness its therapeutic potential. The continued investigation into the intricate regulation and diverse functions of cGAMP signaling will undoubtedly pave the way for novel therapeutic strategies for a wide range of human diseases.

References

- 1. DNA sensor cGAS fends off viral infection | Chen Lab | UT Southwestern, Dallas, Texas [labs.utsouthwestern.edu]

- 2. Cyclic-GMP-AMP Is An Endogenous Second Messenger in Innate Immune Signaling by Cytosolic DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Protocol for detection of cGAMP-induced STING oligomerization in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. embopress.org [embopress.org]

- 13. cGAMP Quantification in Virus-Infected Human Monocyte-Derived Cells by HPLC-Coupled Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to cGAMP Disodium as a Ligand for the STING Protein

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2'3'-cyclic guanosine monophosphate–adenosine monophosphate (cGAMP) disodium as a canonical ligand for the Stimulator of Interferon Genes (STING) protein. It details the molecular interactions, signaling pathways, and experimental methodologies crucial for research and development in immunology and oncology.

Introduction to cGAMP and the STING Pathway

The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage.[1][2] Upon encountering dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger 2'3'-cGAMP.[1][3] This cyclic dinucleotide then binds to and activates the STING protein, an endoplasmic reticulum (ER)-resident transmembrane protein.[3][4] STING activation triggers a signaling cascade that culminates in the production of type I interferons (IFNs) and other inflammatory cytokines, orchestrating a robust anti-pathogen and anti-tumor immune response.[3][5][6]

cGAMP-STING Interaction and Activation Mechanism

The binding of cGAMP to the cytosolic ligand-binding domain (LBD) of the STING dimer induces a significant conformational change.[4][7][8] This change involves an inward rotation of the STING monomers and the formation of a four-stranded β-sheet "lid" that encloses the ligand-binding pocket.[4] This conformational shift is crucial for STING activation.

Upon cGAMP binding, STING undergoes a 180° rotation of its LBD relative to the transmembrane domain.[4][7][8] This rotation facilitates the oligomerization of STING dimers into tetramers and higher-order structures.[4][7][9] This oligomerization is a prerequisite for the recruitment and activation of downstream signaling molecules.[4]

Quantitative Data on cGAMP-STING Interaction

The following table summarizes key quantitative data related to the interaction between cGAMP and STING, as well as structural information.

| Parameter | Value | Species | Method | Reference |

| Binding Affinity (KD) | 5.3 µM | Human | Isothermal Titration Calorimetry (ITC) | [10] |

| Crystal Structure Resolution | 1.88 Å | Human | X-ray Diffraction | [11] |

| Cryo-EM Structure Resolution (cGAMP-bound) | 2.90 Å | Human | Electron Microscopy | [12] |

The STING Signaling Pathway

The activation and oligomerization of STING initiates a downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.

Signaling Cascade Visualization

The following diagram illustrates the cGAS-STING signaling pathway.

Caption: The cGAS-STING signaling cascade.

Pathway Description:

-

Sensing: Cytosolic dsDNA is recognized by cGAS.[1]

-

Second Messenger Synthesis: Activated cGAS synthesizes 2'3'-cGAMP from ATP and GTP.[1][3]

-

STING Activation and Translocation: cGAMP binds to STING dimers located on the ER membrane, inducing a conformational change and oligomerization.[4][8] Activated STING then translocates from the ER to the Golgi apparatus.[8][13]

-

Recruitment of Downstream Effectors: In the Golgi, oligomerized STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1) and IκB kinase (IKK).[14][15][16]

-

Transcription Factor Activation: TBK1 phosphorylates interferon regulatory factor 3 (IRF3), leading to its dimerization and translocation to the nucleus.[1][6][17] Simultaneously, IKK activation leads to the activation of the nuclear factor κB (NF-κB) pathway.[1][14]

-

Gene Expression: In the nucleus, phosphorylated IRF3 and activated NF-κB drive the transcription of genes encoding type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[1][3][6]

Experimental Protocols

Detailed methodologies are essential for accurately studying the effects of cGAMP on STING activation. Below are protocols for key in vitro and cell-based assays.

In Vitro STING Binding Assay: Surface Plasmon Resonance (SPR)

This protocol outlines the general steps for assessing the binding kinetics of cGAMP to purified STING protein using SPR.

Methodology:

-

Protein Immobilization:

-

Recombinant, purified human STING protein (residues 155-341 with an N-terminal biotinylation tag) is immobilized on a streptavidin-coated sensor chip.[18]

-

-

Analyte Preparation:

-

A dilution series of cGAMP disodium is prepared in a running buffer (e.g., 150 mM KCl, 25 mM HEPES pH 7.5, 1 mM TCEP, 2.5 mM MgCl2, 5% (v/v) glycerol, 0.005% (v/v) P20, 1% (v/v) DMSO).[18]

-

-

Binding Measurement:

-

The cGAMP solutions are injected over the sensor chip surface at a constant flow rate.

-

Association and dissociation phases are monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Cell-Based STING Activation Assay: Luciferase Reporter Assay

This assay measures the activation of the STING pathway in cells by quantifying the expression of a reporter gene (luciferase) under the control of an IFN-stimulated response element (ISRE).

Methodology:

-

Cell Line:

-

Cell Seeding:

-

Seed the reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Luciferase Activity Measurement:

-

Lyse the cells and add a luciferase substrate reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control (e.g., untreated cells).

-

Plot the normalized luciferase activity against the cGAMP concentration to determine the EC50 value.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a cell-based STING activation assay.

Caption: Workflow for a luciferase reporter assay.

Role in Research and Drug Development

This compound is an invaluable tool for researchers studying the innate immune system. Its ability to potently and specifically activate STING makes it a standard positive control in a wide range of assays. In the realm of drug development, cGAMP and its analogs are being actively investigated as adjuvants for vaccines and as immunotherapeutic agents for cancer. The rationale is that by activating STING within the tumor microenvironment, a robust anti-tumor T-cell response can be elicited.

Conclusion

This compound is the endogenous, high-affinity ligand for the STING protein, playing a pivotal role in the innate immune response to cytosolic DNA. A thorough understanding of its interaction with STING, the subsequent signaling cascade, and the experimental methodologies to study these processes is fundamental for researchers and drug developers working in immunology and oncology. The continued exploration of the cGAS-STING pathway promises to yield novel therapeutic strategies for a variety of human diseases.

References

- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 2. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP–AMP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Crosstalk Between Autophagy and the cGAS–STING Signaling Pathway in Type I Interferon Production [frontiersin.org]

- 6. Stimulator of interferon genes - Wikipedia [en.wikipedia.org]

- 7. Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP–AMP [ideas.repec.org]

- 8. researchgate.net [researchgate.net]

- 9. EMDB-29282: Cryo-EM structure of STING oligomer bound to cGAMP, NVS-STG2 and C53 - Yorodumi [pdbj.org]

- 10. Structure-Function Analysis of STING Activation by c[G(2′,5′)pA(3′,5′)p] and Targeting by Antiviral DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. rcsb.org [rcsb.org]

- 13. cGAS–STING–NF-κB Axis Mediates Rotenone-Induced NLRP3 Inflammasome Activation Through Mitochondrial DNA Release [mdpi.com]

- 14. m.youtube.com [m.youtube.com]

- 15. dovepress.com [dovepress.com]

- 16. researchgate.net [researchgate.net]

- 17. librarysearch.ohsu.edu [librarysearch.ohsu.edu]

- 18. Assay in Summary_ki [bdb99.ucsd.edu]

- 19. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. invivogen.com [invivogen.com]

Methodological & Application

Application Notes and Protocols for In Vitro cGAMP Disodium Treatment of Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro use of cGAMP disodium salt, a potent activator of the Stimulator of Interferon Genes (STING) pathway. The following sections detail the principles of cGAMP-mediated STING activation, recommend cell lines and reagents, and provide step-by-step protocols for treating cell cultures and assessing the downstream cellular responses.

Introduction to cGAMP and the STING Pathway

Cyclic GMP-AMP (cGAMP) is a second messenger that plays a critical role in the innate immune system.[1][2] It is produced by the enzyme cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage.[1] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein.[1][2] This binding event triggers a conformational change in STING, leading to its translocation and the recruitment and activation of TANK-binding kinase 1 (TBK1).[2] TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][3] This signaling cascade is pivotal in mounting an effective anti-viral and anti-tumor immune response.[4][5]

Key Experimental Considerations

Successful in vitro cGAMP treatment requires careful consideration of the cell line, cGAMP delivery method, and the endpoint measurement.

-

Cell Line Selection: The choice of cell line is critical. Cells must express all the necessary components of the STING pathway. Common and effective cell lines for these studies include murine macrophage-like cells (RAW264.7), murine dendritic cells (DC2.4), and human monocytic cells (THP-1).[6][7] Human Embryonic Kidney (HEK293T) cells are often used as a model system, but they do not endogenously express STING and require transfection to study the pathway.[6][8]

-

cGAMP Delivery: Due to its charge, cGAMP does not readily cross the cell membrane.[9] Therefore, a delivery method is required to introduce it into the cytoplasm. Common methods include the use of transfection reagents or cell permeabilization agents like digitonin.[8] Some immune cell lines, such as RAW264.7 and DC2.4, are capable of internalizing cGAMP without a transfection reagent, although the efficiency may be lower.[6]

-

Assessment of STING Activation: Activation of the STING pathway can be quantified by various methods, including:

-

Reporter Assays: Using cell lines engineered with a reporter gene (e.g., luciferase) under the control of an IFN-stimulated response element (ISRE).[6]

-

ELISA: Measuring the secretion of key cytokines such as Interferon-β (IFN-β) and CXCL10 into the cell culture supernatant.[6][7]

-

qPCR: Quantifying the mRNA expression levels of target genes, such as IFNB1 and CXCL10.[6]

-

Western Blotting: Detecting the phosphorylation of key signaling proteins like STING, TBK1, and IRF3.[10]

-

Quantitative Data Summary

The following tables summarize key quantitative data for in vitro cGAMP treatment from various studies.

Table 1: Recommended cGAMP Concentrations for In Vitro Studies

| Cell Line | cGAMP Concentration | Delivery Method | Incubation Time | Readout | Reference |

| HEK293T-luc2p/ISRE/Hygro | 0.025 µg cGAMP with 1 µg STINGΔTM | TransIT-X2 | 24 hours | Luciferase Assay | [6] |

| RAW264.7 | 0.125 µg cGAMP with 5 µg STINGΔTM | Vehicle-free | 48 hours | mCXCL10 ELISA | [6] |

| DC2.4 | 0.125 µg cGAMP with 5 µg STINGΔTM | Vehicle-free | 48 hours | mCXCL10 ELISA | [6] |

| THP-1 | 10.5 µM - 124 µM (EC50 values) | Direct addition | 24 hours | IFNβ ELISA | [7] |

| Human PBMCs | ~70 µM (EC50 value) | Direct addition | 24 hours | IFNβ ELISA | [7] |

| MEFs | Not specified | dsDNA transfection (induces endogenous cGAMP) | 6 hours | Western Blot, RT-qPCR | [10][11] |

Table 2: EC50 Values of cGAMP and Analogs in THP-1 Cells

| Agonist | EC50 (µM) |

| 2'3'-cGAMP | 124 |

| 2'3'-cGAM(PS)2 (Rp/Sp) | 39.7 |

| 2'3'-c-di-AM(PS)2 (Rp/Rp) | 10.5 |

Data from Sainathan et al., 2018.[7]

Experimental Protocols

Protocol 1: cGAMP Treatment of RAW264.7 Cells and Measurement of CXCL10 Secretion

This protocol describes the treatment of RAW264.7 murine macrophage-like cells with cGAMP and the subsequent measurement of secreted CXCL10 by ELISA.

Materials:

-

RAW264.7 cells (ATCC TIB-71)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% Penicillin/Streptomycin

-

This compound Salt

-

Opti-MEM Reduced Serum Medium

-

96-well cell culture plates

-

Mouse CXCL10 ELISA kit

-

Plate reader

Procedure:

-

Cell Seeding:

-

The day before treatment, seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Preparation of cGAMP Solution:

-

Prepare a stock solution of this compound salt in sterile, nuclease-free water.

-

On the day of the experiment, dilute the cGAMP stock solution in Opti-MEM to the desired final concentrations. For a vehicle-free treatment, a final concentration in the low micromolar range is a good starting point.

-

-

Cell Treatment:

-

Carefully remove the culture medium from the wells.

-

Add 50 µL of the prepared cGAMP dilutions to the respective wells. Include a vehicle control (Opti-MEM only).

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[6]

-

-

Sample Collection and Analysis:

-

After the incubation period, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.

-

Carefully collect the supernatant without disturbing the cell monolayer.

-

Perform the mouse CXCL10 ELISA on the collected supernatants according to the manufacturer's instructions.

-

Read the absorbance on a plate reader and calculate the concentration of CXCL10 from the standard curve.

-

Protocol 2: Transfection-based cGAMP Treatment of HEK293T Reporter Cells

This protocol is for the treatment of HEK293T cells stably expressing a luciferase reporter under the control of an ISRE promoter. These cells do not endogenously express STING, so they must be co-transfected with a STING expression plasmid.

Materials:

-

HEK293T-luc2p/ISRE/Hygro reporter cell line[6]

-

DMEM with 10% FBS, 1% Penicillin/Streptomycin, and 200 µg/mL Hygromycin B

-

STING expression plasmid (e.g., pcDNA3-STING-HA)[8]

-

This compound Salt

-

Transfection reagent (e.g., TransIT-X2 or Lipofectamine)

-

Opti-MEM Reduced Serum Medium

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed HEK293T-luc2p/ISRE/Hygro cells in a 96-well white, clear-bottom plate at a density of 3 x 10^4 cells/well in 100 µL of complete medium.[6]

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Transfection and cGAMP Treatment:

-

For each well, prepare a complex of the STING plasmid, cGAMP, and the transfection reagent in Opti-MEM according to the manufacturer's protocol. A starting point is 50 ng of STING plasmid and a low micromolar concentration of cGAMP.[8]

-

Incubate the complex at room temperature for 15-20 minutes.

-

Add the complex dropwise to the cells.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[6]

-

-

Luciferase Assay:

-

After incubation, remove the culture medium.

-

Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer, following the manufacturer's instructions.

-

Normalize the luciferase activity to a control (e.g., cells transfected with an empty vector and treated with vehicle).

-

Visualizations

Caption: The cGAMP-STING signaling pathway.

Caption: General experimental workflow for in vitro cGAMP treatment.

References

- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Research Advances in How the cGAS-STING Pathway Controls the Cellular Inflammatory Response [frontiersin.org]

- 3. Intercellular cGAMP transmission induces innate immune activation and tissue inflammation in Trex1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor Activity of cGAMP via Stimulation of cGAS-cGAMP-STING-IRF3 Mediated Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes: Effective Concentration of cGAMP Disodium for In Vitro Assays

Introduction

Cyclic GMP-AMP (cGAMP) is a critical second messenger in the innate immune system.[1][2] Produced by the enzyme cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic DNA, cGAMP binds to and activates the Stimulator of Interferon Genes (STING) protein.[3][4][5] This activation triggers a signaling cascade leading to the production of type I interferons and other pro-inflammatory cytokines, making the cGAS-STING pathway a key target in research areas such as oncology, immunology, and infectious diseases.[6][7]

These application notes provide a guide for researchers, scientists, and drug development professionals on the effective concentrations of cGAMP disodium for various in vitro assays. It includes a summary of effective concentrations from the literature, detailed protocols for key experiments, and diagrams of the signaling pathway and experimental workflows.

cGAMP-STING Signaling Pathway

The activation of the STING pathway by cGAMP is a multi-step process initiated by the detection of foreign or misplaced DNA in the cell's cytoplasm.

-

DNA Sensing: The enzyme cGAS binds to cytosolic double-stranded DNA (dsDNA).[3]

-

cGAMP Synthesis: Upon binding DNA, cGAS catalyzes the synthesis of cGAMP from ATP and GTP.[4][8]

-

STING Activation: cGAMP binds to the STING protein, which is located on the endoplasmic reticulum (ER).[3][5] This binding event induces a conformational change in STING.

-

Translocation and Kinase Recruitment: Activated STING traffics from the ER to the Golgi apparatus.[5] During this translocation, it recruits TANK-binding kinase 1 (TBK1).[3]

-

Phosphorylation Cascade: TBK1 phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[3]

-

Gene Transcription: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (e.g., IFN-β) and other inflammatory cytokines.[3]

Effective Concentrations of this compound

The optimal concentration of this compound can vary significantly based on the cell type, the permeability of the cell membrane to cGAMP, and the specific assay being performed. Since cGAMP is not readily cell-permeable, in vitro assays often require a delivery method such as digitonin permeabilization, transfection reagents, or the use of STING-deficient cells reconstituted with the protein.[6][9]

| Cell Line | Assay Type | Delivery Method | Effective Concentration | EC50 | Reference |

| L929 | IFN-β Induction (qRT-PCR) | Unspecified delivery | - | 15 nM - 42 nM | [1] |

| HEK293T | STING Oligomerization | Digitonin Permeabilization | 4 µM | - | [9] |

| HEK293T | STING Oligomerization | Direct addition to medium | > 100 µM | - | [9] |

| THP-1 | ISG Reporter Assay | Direct addition to medium | 1 µg/mL (~1.4 µM) | - | [5] |

| CD14+ PBMCs | IFNB1 Upregulation | Direct addition to medium | Sub-micromolar | - | [10] |

| HEK293T, RAW264.7, DC2.4 | STING Activation | cGAMP-STINGΔTM complex | 0.025 µg cGAMP / 1 µg protein | - | [6] |

| Various | STING-dependent cytokine response | Thioester prodrug derivative | - | 25 nM | [11] |

Experimental Protocols

STING Activation Assay by Western Blot

This protocol is designed to assess STING activation by detecting its phosphorylation or oligomerization. It is based on methodologies for introducing cGAMP into cells that do not readily import it.[3][9]

Materials:

-

HEK293T cells

-

DMEM medium with 10% FBS

-

This compound Salt

-

Digitonin

-

Lysis Buffer (with protease and phosphatase inhibitors)

-

SDS-PAGE gels (reducing and non-reducing)

-

Antibodies: anti-phospho-STING, anti-STING, secondary antibodies

Procedure:

-

Cell Culture: Seed HEK293T cells in a 12-well plate and grow to ~90% confluency.

-

Cell Permeabilization & Treatment:

-

Prepare a stock solution of this compound in nuclease-free water.

-

Wash cells once with Opti-MEM.

-

Prepare a treatment solution containing the desired final concentration of cGAMP (e.g., 4 µM) and a permeabilizing agent like digitonin in Opti-MEM.[9]

-

Alternatively, for cells with active importers or for higher concentrations, cGAMP can be added directly to the culture medium (>100 µM).[9]

-

Incubate the cells with the treatment solution for the desired time (e.g., 1-4 hours).

-

-

Cell Lysis:

-

Aspirate the treatment solution and wash the cells with cold PBS.

-

Add 100 µL of cold lysis buffer to each well and incubate on ice for 15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Western Blot Analysis:

-

For Phosphorylation: Denature the supernatant in reducing Laemmli sample buffer. Run on a standard SDS-PAGE gel and transfer to a PVDF membrane. Probe with anti-phospho-STING and total STING antibodies.

-

For Oligomerization: Denature the supernatant in non-reducing sample buffer (without β-mercaptoethanol or DTT).[9] Run on an SDS-PAGE gel, transfer, and probe with an anti-STING antibody to detect disulfide-linked oligomers.[9]

-

Cell-Based Reporter Assay for STING Activation

This protocol uses a reporter cell line to quantify the transcriptional response downstream of STING activation. A common choice is a cell line expressing firefly luciferase under the control of an Interferon-Stimulated Response Element (ISRE).[12]

Materials:

-

THP-1-Dual™ ISG-Lucia cells (or similar reporter cell line)

-

Growth medium appropriate for the cell line

-

This compound Salt

-

Luciferase assay reagent (e.g., QUANTI-Luc™)

-

96-well opaque white plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cells into a 96-well white plate at a density recommended by the manufacturer.

-

Compound Treatment:

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Add the cGAMP dilutions to the appropriate wells. Include a vehicle-only control. For THP-1 cells, a concentration of 1 µg/mL (~1.4 µM) has been shown to be effective.[5]

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to induce reporter gene expression (typically 4-24 hours).[5][12] A 4-hour treatment can be sufficient to induce a robust signal.[12]

-

Luminescence Measurement:

-

Prepare the luciferase assay reagent according to the manufacturer's protocol.

-

Add the reagent to each well.

-

Measure the luminescence signal using a microplate reader.

-

-

Data Analysis:

-

Subtract the background luminescence from the vehicle control wells.

-

Plot the luminescence signal as a function of the cGAMP concentration.

-

Calculate the EC50 value, which represents the concentration of cGAMP that elicits a half-maximal response.

-

General Experimental Workflow

The following diagram outlines a generalized workflow for conducting an in vitro assay with this compound.

References

- 1. Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing cGAMP Disodium as a Positive Control for STING Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing cyclic GMP-AMP (cGAMP) disodium salt as a robust positive control for the activation of the Stimulator of Interferon Genes (STING) pathway. Detailed protocols for cell-based assays and downstream analysis are included to facilitate reliable and reproducible experimental outcomes.

Introduction

The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage.[1][2] Upon binding to dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger 2'3'-cGAMP.[3][4] cGAMP then binds to and activates the endoplasmic reticulum-resident protein STING.[5] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[6][7] Subsequently, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[4][8] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons (IFNs) and other inflammatory cytokines.[3][8]

Given its central role in initiating this cascade, 2'3'-cGAMP disodium salt is an indispensable tool for researchers studying the STING pathway. It serves as a direct and specific agonist, bypassing the need for upstream cGAS activation, making it an ideal positive control to validate experimental systems and screen for modulators of STING signaling.

STING Signaling Pathway

The following diagram illustrates the canonical cGAS-STING signaling pathway, culminating in the production of type I interferons.

References

- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 2. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Research Advances in How the cGAS-STING Pathway Controls the Cellular Inflammatory Response [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Priming of the cGAS-STING-TBK1 Pathway Enhances LPS-Induced Release of Type I Interferons [mdpi.com]

Application Notes and Protocols for cGAMP Disodium as a Vaccine Adjuvant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic GMP-AMP (cGAMP) disodium is a potent activator of the Stimulator of Interferon Genes (STING) pathway, making it a promising vaccine adjuvant to enhance immune responses.[1][2] cGAMP, a cyclic dinucleotide, acts as a second messenger that triggers the production of type I interferons and other pro-inflammatory cytokines, thereby promoting both humoral and cellular immunity against a wide range of antigens.[3][4] These application notes provide detailed protocols for the preparation and use of cGAMP disodium as a vaccine adjuvant in preclinical research settings.

Mechanism of Action: The cGAS-STING Pathway

The adjuvant activity of cGAMP is mediated through the activation of the cGAS-STING signaling pathway.[5] Cytosolic DNA, a danger signal associated with viral infections or cellular damage, is detected by cyclic GMP-AMP synthase (cGAS).[5] Upon binding to DNA, cGAS synthesizes cGAMP from ATP and GTP. cGAMP then binds to the STING protein located on the endoplasmic reticulum.[5][6] This binding event initiates a conformational change in STING, leading to its translocation to the Golgi apparatus.[6] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[6][7] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (e.g., IFN-α and IFN-β) and other inflammatory cytokines.[5][6] This cascade of events creates a pro-inflammatory environment that enhances antigen presentation and promotes the activation and differentiation of T and B lymphocytes, leading to a more robust and durable antigen-specific immune response.[1][8]

Caption: The cGAMP-STING signaling pathway.

Experimental Protocols

1. Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use as a vaccine adjuvant.

-

Materials:

-

Procedure:

-

Bring the lyophilized this compound to room temperature.

-

Briefly centrifuge the vial to ensure the powder is at the bottom.

-

Aseptically add the required volume of sterile, endotoxin-free physiological water to achieve a desired stock concentration (e.g., 1 mg/mL).[3][9]

-

Gently pipette up and down to dissolve the powder completely. Avoid vigorous vortexing.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to 6 months or at -80°C for long-term storage.[3][9]

-

2. In Vivo Mouse Immunization with cGAMP Adjuvant

This protocol outlines a general procedure for immunizing mice with a model antigen (e.g., Ovalbumin) and this compound as an adjuvant.

-

Materials:

-

This compound stock solution (see Protocol 1)

-

Antigen solution (e.g., Ovalbumin in sterile PBS)

-

Sterile PBS

-

8-10 week old mice (e.g., C57BL/6)[1]

-

Sterile syringes and needles (e.g., 27-30 gauge)

-

-

Procedure:

-

On the day of immunization, thaw an aliquot of the cGAMP stock solution and the antigen solution.

-

Prepare the immunization mixture by combining the antigen solution and the cGAMP solution in a sterile tube. The final volume and concentrations should be calculated based on the desired dosage per mouse. A typical dose of cGAMP ranges from 5 to 50 µg per mouse.[3] For example, for a 200 µL injection volume containing 100 µg of Ovalbumin and 20 µg of cGAMP, mix the appropriate volumes of stock solutions and bring the final volume to 200 µL with sterile PBS.

-

Gently mix the solution by pipetting.

-

Administer the immunization mixture to the mice via the desired route (e.g., intramuscular, subcutaneous, or intraperitoneal).[1][2] For intramuscular injection, a volume of 50 µL per posterior thigh muscle is common. For subcutaneous injection, a volume of 100-200 µL can be injected at the base of the tail or on the back.[6][10]

-

Follow a prime-boost immunization schedule. A common schedule involves a primary immunization on day 0 followed by a booster immunization on day 10 or 14 with the same formulation.[1]

-

Monitor the mice for any adverse reactions.

-